2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

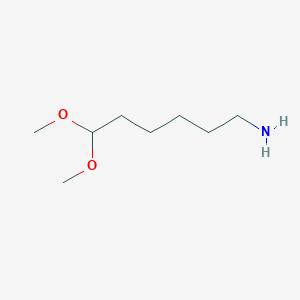

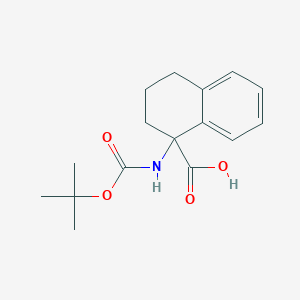

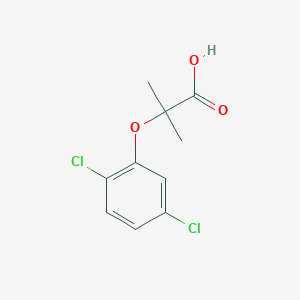

“2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid” is a chemical compound with the linear formula C9H8Cl2O3 . It has a molecular weight of 235.068 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid” is represented by the linear formula C9H8Cl2O3 . The molecular weight of this compound is 235.068 .Physical And Chemical Properties Analysis

“2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid” is a solid substance . It has a molecular weight of 235.07 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Natural Product Synthesis and Biological Activity

- A study identified ambigol C, a highly chlorinated aromatic compound, isolated from the terrestrial cyanobacterium Fischerella ambigua, showing moderate activity against Trypanosoma rhodesiense. This compound, though not identical, shares structural motifs with chlorinated phenoxy compounds, highlighting the interest in chlorinated natural products for biological activity (Wright, Papendorf, & König, 2005).

Chemical Synthesis Techniques

- Research into the beta-glycosidation of sterically hindered alcohols explored the use of 2-chloro-2-methylpropanoic ester as a steering group in glycosidation reactions, demonstrating its efficiency in producing glycoside products under mild conditions. This highlights the synthetic utility of chlorinated propanoic acid derivatives in complex organic synthesis (Szpilman & Carreira, 2009).

Environmental Chemistry and Toxicology

- A scientometric review on the toxicity of 2,4-D herbicide, a structurally related compound, analyzed global research trends, identifying key areas of study such as occupational risk, neurotoxicity, and resistance. This review provides insights into the broader context of research on chlorophenoxy acids and their environmental and health implications (Zuanazzi, Ghisi, & Oliveira, 2020).

Herbicide and Plant Growth Regulation

- Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion were synthesized and characterized, exploring their potential as herbicides and plant growth regulators. This study demonstrates the agricultural applications of chlorophenoxy derivatives, offering alternatives to traditional herbicides and growth regulators (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

Safety and Hazards

The safety data sheet for “2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid” indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with plenty of water . If inhaled, it is advised to move the person to fresh air .

Wirkmechanismus

Target of Action

The primary target of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is the auxin receptor system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

This compound acts as a systemic herbicide . It mimics the action of the plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . Specifically, it activates the auxin receptor system, resulting in changes in the actin cytoskeleton and an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene . This also leads to an increase in the levels of reactive oxygen species (ROS) .

Biochemical Pathways

The uncontrolled growth caused by 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid disrupts the normal biochemical pathways of the plant. The overproduction of ABA and ethylene, along with the increased levels of ROS, can lead to cellular damage and eventually the death of the plant .

Pharmacokinetics

As a herbicide, the pharmacokinetic properties of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid are crucial for its effectiveness. It is highly soluble in water , which allows it to be easily absorbed by the plant and transported to the site of action.

Result of Action

The ultimate result of the action of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is the death of the plant. The uncontrolled growth caused by the compound disrupts normal plant development, leading to cellular damage and eventually plant death .

Action Environment

The action, efficacy, and stability of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid can be influenced by various environmental factors. For example, its water solubility means that it can be easily washed away by rain, potentially reducing its effectiveness . Additionally, the compound’s volatility could lead to losses due to evaporation . Therefore, the timing and method of application are important considerations to maximize the compound’s effectiveness.

Eigenschaften

IUPAC Name |

2-(2,5-dichlorophenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYQTJMONRDPAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.